molecular formula C13H14F3NO B6615433 1-[4-(trifluoromethyl)phenyl]piperidine-3-carbaldehyde CAS No. 1272909-39-3

1-[4-(trifluoromethyl)phenyl]piperidine-3-carbaldehyde

Cat. No.: B6615433
CAS No.: 1272909-39-3
M. Wt: 257.25 g/mol
InChI Key: RLEOUQVZCAPLMG-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)phenyl]piperidine-3-carbaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring bearing a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(trifluoromethyl)phenyl]piperidine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of the piperidine ring, followed by the introduction of the trifluoromethyl group and the carbaldehyde functionality. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step usually involves the oxidation of the corresponding alcohol to the aldehyde using reagents like pyridinium chlorochromate.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethyl)phenyl]piperidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Strong nucleophiles like sodium methoxide in methanol.

Major Products:

    Oxidation: 1-[4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid.

    Reduction: 1-[4-(trifluoromethyl)phenyl]piperidine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(Trifluoromethyl)phenyl]piperidine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which 1-[4-(trifluoromethyl)phenyl]piperidine-3-carbaldehyde exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. The piperidine ring provides structural stability and influences the compound’s overall conformation.

Comparison with Similar Compounds

  • **4-(Trifluoromethyl)piperidine
  • **3-(Trifluoromethyl)piperidine
  • **4,4-Difluoropiperidine

Uniqueness: 1-[4-(Trifluoromethyl)phenyl]piperidine-3-carbaldehyde is unique due to the combination of its trifluoromethyl group and the aldehyde functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]piperidine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO/c14-13(15,16)11-3-5-12(6-4-11)17-7-1-2-10(8-17)9-18/h3-6,9-10H,1-2,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEOUQVZCAPLMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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